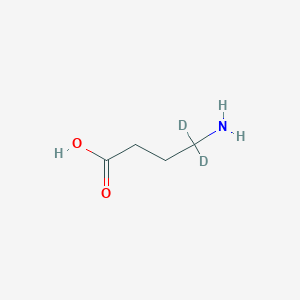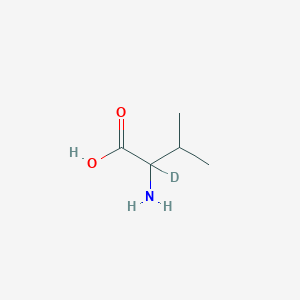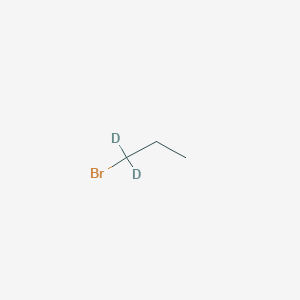
1-溴丙烷-1,1-D2
描述
1-Bromopropane, also known as n-propyl bromide (nPB), is an organobromine compound with the chemical formula CH3CH2CH2Br . It is a colorless liquid that is used as a solvent . It has a characteristic hydrocarbon odor . Its industrial applications increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes such as 1,1,1-Trichloroethane under the Montreal Protocol .
Synthesis Analysis
Industrial routes to 1-bromopropane involve free-radical additions to the corresponding alkenes . A laboratory synthesis involves treating propanol with a mixture of hydrobromic and sulfuric acids . Alternate synthetic routes include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .
Molecular Structure Analysis
The molecular formula of 1-Bromopropane is C3H7Br . The structure of 1-Bromopropane can be viewed using Java or Javascript .
Chemical Reactions Analysis
1-Bromopropane is used as a solvent for fats, waxes, or resins, as an intermediate in the synthesis of numerous products, including pharmaceuticals, insecticides, flavors and fragrances, and as a solvent in spray adhesives and as a degreaser .
Physical And Chemical Properties Analysis
1-Bromopropane is a colorless liquid with a density of 1.354 g/mL . It has a melting point of -110.5 °C and a boiling point of 70.3 to 71.3 °C . It is soluble in water at 2.5 g/L (at 20 °C) and is miscible with ethanol and diethyl ether .
科学研究应用
神经毒性作用和机制
中枢神经系统的生化变化:研究发现 1-溴丙烷会诱发大鼠中枢神经系统的生化变化,表明其具有导致神经元功能性或细胞性丧失的潜力。谷胱甘肽耗竭和含巯基碱基的蛋白质改性被认为是神经毒性的潜在机制 (Wang 等人,2002 年).
神经递质受体表达:接触 1-溴丙烷会影响大鼠脑中的神经递质受体基因表达,表明其对中枢神经毒性的影响。这项研究确定了中枢神经系统毒性的特定脑区和潜在生物标记 (Mohideen 等人,2009 年).
神经生殖毒性:与它的对应物 2-溴丙烷相比,1-溴丙烷显示出不同的毒性作用,特别是在生殖毒性和大鼠靶细胞方面。1-溴丙烷独特的神经毒性突出了进一步研究其剂量反应和机制的必要性 (Ichihara,2005 年).
长期吸入影响:长期吸入 1-溴丙烷与大鼠的显着神经毒性作用有关,包括肢体肌肉力量减弱和运动神经传导速度恶化。这表明其对工作场所环境中的人类健康存在潜在风险 (Ichihara 等人,2000 年).
生殖影响
- 卵巢功能障碍:对雌性大鼠的研究表明,1-溴丙烷可诱发卵巢功能障碍,破坏卵泡生长过程。这表明其对女性生殖健康的潜在不利影响 (Yamada 等人,2003 年).
其他应用
中毒个体的蛋白质组学分析:对 1-溴丙烷中毒个体的蛋白质组学分析提供了对其对免疫反应、神经系统调节和其他生物功能的影响的见解。这项研究扩展了对 1-溴丙烷对人类健康影响的理解 (Miao 等人,2018 年).
在人尿中检测:开发一种气相色谱测试来检测人尿中的 1-溴丙烷,突出了监测职业接触和这种化学品的潜在慢性毒性的进展 (B'hymer 和 Cheever,2005 年).
人体研究中的神经毒性证据:各种人体病例和研究突出了 1-溴丙烷的神经毒性作用,强调了了解其对神经系统的影响和在工作场所实施有效控制方法的重要性 (2008 年).
作用机制
Target of Action
1-Bromopropane-1,1-D2, also known as n-propyl bromide, is an organobromine compound
Mode of Action
Exposure to 1-bromopropane has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and dna damage), oxidative stress, and glutathione depletion . These alterations suggest that 1-Bromopropane-1,1-D2 may interact with its targets causing significant changes at the molecular level.
Biochemical Pathways
The observed molecular alterations, such as genotoxicity, oxidative stress, and glutathione depletion, suggest that 1-bromopropane-1,1-d2 may affect multiple biochemical pathways related to dna repair, oxidative stress response, and glutathione metabolism .
Pharmacokinetics
It’s known that bromopropane is well absorbed following ingestion, inhalation, or dermal exposure . This suggests that 1-Bromopropane-1,1-D2 may have similar properties, which would impact its bioavailability in the body.
Result of Action
Exposure to 1-Bromopropane-1,1-D2 can lead to various molecular and cellular effects. For instance, it has been shown to cause genotoxicity, oxidative stress, and glutathione depletion . In experimental animals, inhalation exposure to 1-bromopropane caused tumors in two rodent species and at several different tissue sites . These findings suggest that 1-Bromopropane-1,1-D2 may have similar effects, potentially leading to carcinogenic outcomes.
Action Environment
The action, efficacy, and stability of 1-Bromopropane-1,1-D2 can be influenced by various environmental factors. For instance, 1-Bromopropane-1,1-D2 released to soil can enter surface water . Moreover, the U.S. Environmental Protection Agency recommends minimizing exposure to 1-BP by using gloves, eye protection, and only using the product outside or only in extremely well-ventilated areas . These recommendations suggest that the action of 1-Bromopropane-1,1-D2 can be influenced by factors such as protective equipment and ventilation.
安全和危害
1-Bromopropane is highly flammable and can cause skin and eye irritation . It may cause respiratory irritation and drowsiness or dizziness . It is suspected of causing cancer and may damage fertility or the unborn child . It may cause damage to organs (Liver, Central nervous system) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life with long-lasting effects .
未来方向
生化分析
Biochemical Properties
It is known that 1-Bromopropane-1,1-D2 can cause molecular alterations typically associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations are observed mainly in vitro and in toxicity studies in rodents .
Cellular Effects
Exposure to 1-Bromopropane-1,1-D2 has been shown to have various effects on cells. For instance, it has been associated with minor effects such as headaches . More seriously, it has been found to be reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals .
Molecular Mechanism
It is known that 1-Bromopropane-1,1-D2, either directly or via reactive metabolites, causes molecular alterations that typically are associated with carcinogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, exposure to 1-Bromopropane-1,1-D2 has been shown to induce dose-dependent neurotoxicity in female workers . This suggests that the effects of 1-Bromopropane-1,1-D2 can change over time.
Dosage Effects in Animal Models
In animal models, inhalation exposure to 1-Bromopropane-1,1-D2 caused tumors in two rodent species and at several different tissue sites . The incidence of these tumors was found to be dose-related .
Metabolic Pathways
1-Bromopropane-1,1-D2 is metabolized through oxidation reactions catalyzed by cytochrome P450 (primarily CYP2E1) and glutathione conjugation . The available data on human metabolism of 1-Bromopropane-1,1-D2, although limited, suggest that some of its metabolic pathways in humans are similar to those observed in rodents .
Transport and Distribution
It is known that 1-Bromopropane-1,1-D2 is well absorbed following ingestion, inhalation, or dermal exposure .
Subcellular Localization
It is known that 1-Bromopropane-1,1-D2 can cause molecular alterations typically associated with carcinogenesis . These alterations are observed mainly in vitro and in toxicity studies in rodents .
属性
IUPAC Name |
1-bromo-1,1-dideuteriopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-SMZGMGDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






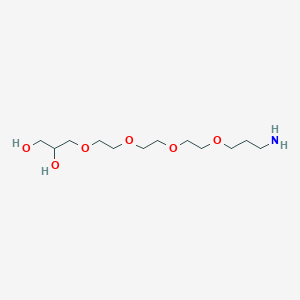

![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-[(E)-dimethylaminomethylideneamino]purin-8-yl]-N,N-dimethylmethanimidamide](/img/structure/B3044099.png)
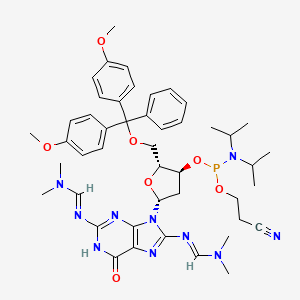
![(E)-3-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B3044102.png)
![N-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B3044103.png)

